Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a compound that belongs to the class of 1,2,4-triazoles, which are known for their extensive applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound significantly enhances its physicochemical and pharmacological properties due to the unique characteristics of the fluorine atom .
Preparation Methods
The synthesis of 3-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE can be achieved through a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This method is efficient, scalable, and provides moderate to good yields . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include trifluoroacetic acid, hydrazine hydrate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 3-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted 1,2,4-triazoles, such as:
- 3-trifluoromethyl-1,2,4-triazole
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine
Compared to these compounds, 3-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE exhibits unique properties due to the presence of the hydrazinyl and phenylmethylidene groups, which can further enhance its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H9F3N6 |
---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
3-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C10H9F3N6/c11-10(12,13)8-4-2-1-3-7(8)5-15-17-9-18-16-6-19(9)14/h1-6H,14H2,(H,17,18)/b15-5+ |
InChI Key |
VUEXWIIFJZQXHX-PJQLUOCWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NN=CN2N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=CN2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.